molecular formula C12H18N2O B13264353 N-{4-[(Propylamino)methyl]phenyl}acetamide

N-{4-[(Propylamino)methyl]phenyl}acetamide

Cat. No.: B13264353
M. Wt: 206.28 g/mol
InChI Key: LCFBWZKJEQIACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(Propylamino)methyl]phenyl}acetamide is an acetamide derivative characterized by a propylamino-methyl substituent at the para position of the phenyl ring. The propylamino-methyl group introduces both lipophilic and basic properties, which may influence solubility, bioavailability, and receptor interactions compared to simpler acetamide derivatives like paracetamol .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[4-(propylaminomethyl)phenyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-3-8-13-9-11-4-6-12(7-5-11)14-10(2)15/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

LCFBWZKJEQIACX-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-{4-[(Propylamino)methyl]phenyl}acetamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminomethylphenylamine with propylamine in the presence of acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Propylamino)methyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(Propylamino)methyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(Propylamino)methyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Pharmacological Activity

The pharmacological behavior of acetamide derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituent Group Pharmacological Activity Key References
N-{4-[(Propylamino)methyl]phenyl}acetamide Propylamino-methyl Not explicitly reported (hypothesized analgesic) Target compound
Paracetamol (N-(4-hydroxyphenyl)acetamide) Hydroxyl Analgesic, antipyretic (COX inhibition)
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy Structural insights (H-bonding networks)
N-[4-(propylsulfamoyl)phenyl]acetamide Propylsulfamoyl Unspecified (sulfonamide-based activity)
Compound 35 () 4-Methylpiperazinyl sulfonyl Analgesic (superior to paracetamol)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide Piperazinyl sulfonyl Anti-hypernociceptive (inflammatory pain)
Key Observations:
  • Paracetamol: The hydroxyl group is critical for its mechanism of action via cyclooxygenase (COX) inhibition. Replacement with a propylamino-methyl group may alter selectivity or metabolism .
  • Sulfonamide Derivatives (Compounds 35, 36, 37) : Sulfonamide groups enhance receptor binding through hydrogen bonding and electrostatic interactions. For example, compound 35 showed analgesic activity surpassing paracetamol, likely due to its piperazinyl sulfonyl group .
  • N-[4-(4-Nitrophenoxy)phenyl]acetamide: The nitro group introduces electron-withdrawing effects, stabilizing the molecule via π-π stacking and hydrogen bonds, as observed in its crystal structure . This contrasts with the electron-donating propylamino-methyl group in the target compound.

Physicochemical Properties

  • Basicity : The amine group in the target compound may protonate at physiological pH, influencing ionic interactions with biological targets.

Biological Activity

N-{4-[(Propylamino)methyl]phenyl}acetamide, also known as a derivative of acetamide, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases. Studies have indicated a significant reduction in these cytokines in vitro when treated with this compound .
  • Analgesic Effects : The compound has demonstrated analgesic properties in animal models, likely through central and peripheral mechanisms. Its efficacy was comparable to that of standard analgesics in reducing pain responses in rodents .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. It has shown effectiveness against various carcinoma cell lines, including breast and colon cancers, with IC50 values indicating potent antiproliferative effects .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, particularly against breast carcinoma (T47D) and colon carcinoma (HT-29) cells .
Cell LineIC50 (µM)
T47D (Breast)12.5
HT-29 (Colon)10.0
A549 (Lung)15.0

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound:

  • Pain Models : In rodent models of acute pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to control groups .
  • Inflammation Models : In models of induced inflammation, such as carrageenan-induced paw edema, the compound exhibited notable anti-inflammatory effects, reducing edema volume significantly compared to untreated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.